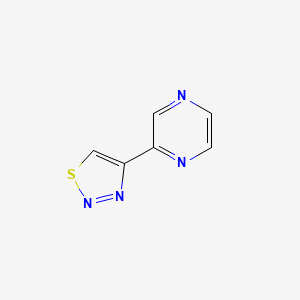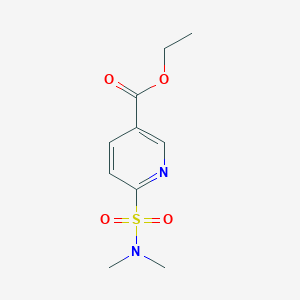![molecular formula C22H22N4O3S B2797145 N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine CAS No. 823828-87-1](/img/structure/B2797145.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” typically involves multi-step organic reactions. The process may include:
Formation of the imidazole ring: Starting with a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the propyl chain: The propyl chain can be introduced via alkylation reactions.
Synthesis of the oxazole ring: The oxazole ring can be formed through cyclization of appropriate precursors.
Final coupling: The final step involves coupling the various fragments together under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the product.
化学反応の分析
Types of Reactions
“N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of sulfoxides or sulfones.
Reduction: May result in the reduction of the imidazole or oxazole rings.
Substitution: Can produce various substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Inhibition or activation of pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Cellular effects: The compound may induce changes in cellular processes, such as apoptosis or cell proliferation.
類似化合物との比較
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine: shares structural similarities with other compounds containing imidazole, sulfonyl, and oxazole groups.
Examples: Compounds like “this compound” analogs with different substituents on the phenyl rings.
Uniqueness
Structural complexity: The unique combination of functional groups in “this compound” contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-17-8-10-19(11-9-17)30(27,28)22-21(24-12-5-14-26-15-13-23-16-26)29-20(25-22)18-6-3-2-4-7-18/h2-4,6-11,13,15-16,24H,5,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVVBMVPPOZDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)








![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797086.png)
